molecular formula C5H9NO2 B2605371 2-(2-Methoxyethoxy)acetonitrile CAS No. 135290-24-3

2-(2-Methoxyethoxy)acetonitrile

Cat. No. B2605371
M. Wt: 115.132
InChI Key: KCHALGCHIHJRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyethoxy)acetonitrile is a chemical compound with the molecular formula C5H9NO2 . It has a molecular weight of 115.13 . The compound is a liquid at room temperature .


Synthesis Analysis

The compound has been synthesized for the first time by nucleophilic substitution of bromide ion by N-methyl-morpholine . The composition was confirmed by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

The InChI code for 2-(2-Methoxyethoxy)acetonitrile is 1S/C5H9NO2/c1-7-4-5-8-3-2-6/h3-5H2,1H3 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 175.6±20.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .


Physical And Chemical Properties Analysis

2-(2-Methoxyethoxy)acetonitrile has a flash point of 73.7±15.0 °C . It has a molar refractivity of 28.6±0.3 cm3, and a polarizability of 11.3±0.5 10-24 cm3 . The compound has a surface tension of 32.0±3.0 dyne/cm and a molar volume of 117.2±3.0 cm3 .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

2-(2-Methoxyethoxy)acetonitrile finds applications in organic synthesis and various chemical reactions. For example, studies have explored its role in the demethylation of 2′-methoxyacetophenones with anhydrous aluminum chloride in acetonitrile, which is significant for understanding the scope and limitations of such reactions in organic synthesis (Kawamura et al., 1994). Furthermore, the compound has been used in investigations involving the electrochemical reduction of di-(2-ethylhexyl) phthalate (DEHP) in acetonitrile solutions (Lauw et al., 2017).

Analytical Chemistry and Chromatography

In analytical chemistry, particularly in chromatography, 2-(2-Methoxyethoxy)acetonitrile plays a role as a solvent or modifier. For instance, its efficacy as a modifier in acetonitrile for the reversed-phase HPLC of proteins has been studied, highlighting its potential in enhancing selectivity and separation efficiency in protein analysis (Huber & Seaver, 1987).

Electrochemistry and Material Science

The compound is also relevant in the field of electrochemistry and material science. For example, it has been used in studies investigating the conductance and mass changes during p-doping of 2-methoxynaphthalene films, which is crucial for understanding the redox response and conductance properties of various materials (Meana-Esteban et al., 2008).

Environmental and Health Monitoring

It has applications in environmental and health monitoring as well. A procedure for the quantification of the biomarker (2-methoxyethoxy)acetic acid in human urine samples, where 2-(2-methoxyethoxy)acetonitrile is involved, has been developed. This is significant for monitoring human exposure to related compounds in industrial settings (B'hymer et al., 2003).

Photophysics and Photochemistry

In photophysics and photochemistry, its derivatives have been studied for their spectral, luminescent, and spectral–kinetic properties, providing insights into the photochemical behaviors of these compounds (Gutrov et al., 2019).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-(2-methoxyethoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-7-4-5-8-3-2-6/h3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHALGCHIHJRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)acetonitrile

CAS RN

135290-24-3
Record name 2-(2-methoxyethoxy)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
R Coeck, M Houbrechts, DE De Vos - Chemical Science, 2023 - pubs.rsc.org
The dehydrogenation of amines has been identified as an efficient method for nitrile synthesis. At present, this approach is restricted to (oxidative) dehydrogenations of primary amines, …
Number of citations: 7 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.